molecular formula C12H19NO3 B3125922 4-[2-(2-Methoxyethoxy)ethoxy]-2-methylphenylamine CAS No. 329946-04-5

4-[2-(2-Methoxyethoxy)ethoxy]-2-methylphenylamine

Cat. No. B3125922
CAS RN: 329946-04-5
M. Wt: 225.28 g/mol
InChI Key: GKNSXCKMDGJKGZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds like “2-[2-(2-Methoxyethoxy)ethoxy]ethanol” has been characterized using techniques like 1H NMR and MALDI-TOF-MS . The compound has a molecular formula of C7H16O4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like “2-[2-(2-Methoxyethoxy)ethoxy]ethanol” include a boiling point of 140 °C/2 mmHg, a refractive index of n20/D 1.446 (lit.), and a density of 1.161 g/mL at 25 °C (lit.) .

Scientific Research Applications

1. Application in Dinuclear Complex Synthesis

4-[2-(2-Methoxyethoxy)ethoxy]-2-methylphenylamine has been utilized in the synthesis of new bridging ligands, which are critical in the formation of dinuclear complexes. These complexes exhibit unique electrochemical and UV/VIS spectroscopic properties, essential for various scientific applications (Shukla et al., 1999).

2. Use in Dye-Sensitized Solar Cells

This compound has found application in the field of renewable energy, specifically in dye-sensitized solar cells. Its incorporation into solar cells led to a significant improvement in solar-to-energy conversion efficiency, indicating its potential in the development of more efficient solar energy technologies (Liu et al., 2008).

3. Role in Antimicrobial and Antioxidant Studies

This compound has been a part of the synthesis of various organic molecules that have been tested for their antimicrobial and antioxidant properties. Such studies contribute significantly to the development of new drugs and treatments for various diseases (Raghavendra et al., 2016).

4. Development of Thermally Sensitive Polymers

It has also been used in the creation of thermally sensitive water-soluble polymethacrylates. These polymers have applications in various fields, including biotechnology and materials science, due to their unique temperature-responsive properties (Han et al., 2003).

5. Enhancing Ionic Conductivity in Polymer Electrolytes

Research involving this compound has led to advancements in polymer electrolyte behavior, particularly in increasing ionic conductivity. This is crucial for improving the efficiency of various electrochemical devices (Conner et al., 2007).

6. Application in Lithium-Ion Batteries

This compound has been instrumental in developing novel silane compounds used as non-aqueous electrolyte solvents in lithium-ion batteries. Its properties contribute to the stability and efficiency of these batteries, which are vital in many modern electronic devices (Amine et al., 2006).

Mechanism of Action

The mechanism of action for “4-[2-(2-Methoxyethoxy)ethoxy]-2-methylphenylamine” is not available .

Safety and Hazards

Similar compounds like “2-[2-(2-Methoxyethoxy)ethoxy]ethanol” are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are flammable and can cause drying of skin by leaching fats, and are mildly irritating to the eyes .

properties

IUPAC Name

4-[2-(2-methoxyethoxy)ethoxy]-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-10-9-11(3-4-12(10)13)16-8-7-15-6-5-14-2/h3-4,9H,5-8,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNSXCKMDGJKGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCOCCOC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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